molecular formula C10H15N B073990 N-Butylaniline CAS No. 1126-78-9

N-Butylaniline

Cat. No.: B073990
CAS No.: 1126-78-9
M. Wt: 149.23 g/mol
InChI Key: VSHTWPWTCXQLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butylaniline, also known as N-(n-Butyl)aniline, is an organic compound with the molecular formula C10H15N. It is a derivative of aniline where the hydrogen atom on the nitrogen is replaced by a butyl group. This compound is a light yellow to brown liquid at room temperature and is primarily used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Butylaniline can be synthesized through several methods:

    Condensation Reaction: Aniline reacts with n-butanol in the presence of a catalyst at high temperatures (220-240°C) and pressures (2-5 MPa) for 6-24 hours.

    Direct Synthesis: Aniline and n-butanol are directly synthesized in the presence of a catalyst.

Industrial Production Methods: The industrial production of this compound typically involves the direct synthesis method due to its efficiency and lower waste production. The reaction conditions are optimized to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-Butylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Butylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butylaniline involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes and proteins, affecting their function. The pathways involved include the inhibition of enzyme activity and the disruption of protein-protein interactions .

Comparison with Similar Compounds

Uniqueness: N-Butylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its longer alkyl chain compared to N-Methylaniline and N-Ethylaniline results in different reactivity and applications .

Properties

IUPAC Name

N-butylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHTWPWTCXQLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Record name N-BUTYLANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2678
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120743-27-3
Record name Benzenamine, N-butyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120743-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9044370
Record name N-Butylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N-butylaniline appears as an amber colored liquid. Slightly denser than water and insoluble in water. May be toxic by skin absorption and ingestion. Severely irritates skin and eyes. Used to make dyes.
Record name N-BUTYLANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2678
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

1126-78-9
Record name N-BUTYLANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2678
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Butylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Butylaniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7114
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, N-butyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Butylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-butylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.114
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BUTYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2ZNJ7L2UM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N-butylaniline (6a) Was synthesized in an analogous manner previously reported (Org Lett, 4, 581).11 Briefly, CuI (19 mg, 0.1 mmol) and freshly ground K3PO4 (849 mg, 4 mmol) were placed in a sealed tube followed by sequential addition of isopropanol (2 mL), ethylene glycol (0.222 mL, 4.0 mL), phenyl-iodide (0.224 mL, 2.0 mmol) and n-butylamine (0.237 mL, 2.4 mmol). The tube was then sealed and stirring commenced at 80° C. for 18 h. After cooling to room temperature the reaction was diluted with water:ethyl ether (1:1, 10 mL). The aqueous layer was extracted with ether (3×5 mL), washed with brine (15 mL), dried over sodium sulfate and concentrated in vacuo. Purification via flash chromatography afforded the title compound as a yellow oil (235 mg, 79%). 1H NMR (400 MHz, CDCl3) δ 7.19 (m, 2H), 6.70 (t, J=7.2 Hz, 1H), 6.61 (d, J=8.4 Hz, 2H), 3.60 (br, 1H), 3.12 (t, J=7.2 Hz, 2H), 1.62 (m, 2H), 1.44 (m, 2H), 0.98 (t, J=7.2 Hz, 3H). Spectra matches that reported in Okano et al., “Synthesis of secondary arylamines through copper-mediated intermolecular aryl amination,” Org Lett 2003, 5(26):4987-4990.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.224 mL
Type
reactant
Reaction Step One
Quantity
0.237 mL
Type
reactant
Reaction Step One
Quantity
0.222 mL
Type
solvent
Reaction Step One
Name
water ethyl ether
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
K3PO4
Quantity
849 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
19 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Butylaniline
Reactant of Route 2
Reactant of Route 2
N-Butylaniline
Reactant of Route 3
Reactant of Route 3
N-Butylaniline
Reactant of Route 4
Reactant of Route 4
N-Butylaniline
Reactant of Route 5
Reactant of Route 5
N-Butylaniline
Reactant of Route 6
Reactant of Route 6
N-Butylaniline
Customer
Q & A

Q1: What is the molecular formula and weight of N-Butylaniline?

A1: The molecular formula of this compound is C10H15N, and its molecular weight is 149.23 g/mol.

Q2: Is this compound a liquid crystal?

A2: While this compound itself is not a liquid crystal, it serves as a building block for several liquid crystal compounds. For example, derivatives like N-(p-n-pentyloxybenzylidene) p-n-butylaniline exhibit various liquid crystalline phases, including nematic, smectic A, smectic AG, and smectic G phases. [, , ] These compounds have been extensively studied for their unique properties and potential applications in displays and other technologies.

Q3: How does the addition of silver nanoparticles affect the properties of the liquid crystal N-(4-n-heptyloxybenzylidene)-4’-n-butylaniline (7O.4)?

A3: Research indicates that dispersing silver nanoparticles in 7O.4 influences its charge density and molecular ordering. At a 0.5 wt% concentration, a blue shift in Raman bands suggests an increase in charge density. Conversely, a 1 wt% concentration leads to a red shift, indicating a decrease in charge density. These findings highlight the potential for tuning liquid crystal properties through nanoparticle incorporation. []

Q4: Can this compound be incorporated into polymers, and if so, what are the resulting properties?

A4: Yes, this compound can be copolymerized with aniline to create poly(aniline-co-N-butylaniline) copolymers. These copolymers display both electrical conductivity and solubility in organic solvents like acetonitrile and chloroform. Interestingly, a sharp conductivity transition is observed with increasing aniline content. [, ]

Q5: How does the structure of this compound-based liquid crystals influence their response to electric and magnetic fields?

A5: Studies on N-(p-n-butoxybenzylidene) p-n-butylaniline (BBBA) and N-(p-n-pentyloxybenzylidene) p-n-butylaniline (PBBA) reveal that their molecular alignment in the nematic phase is influenced by both electric and magnetic fields. The effectiveness of these fields depends on factors like field strength, temperature, and the specific liquid crystal structure. This responsiveness makes these compounds interesting for applications in displays and sensors. [, ]

Q6: Does this compound exhibit catalytic activity?

A6: Yes, this compound demonstrates catalytic activity in specific reactions. For instance, it acts as a catalyst in the decarboxylation of oxalacetic acid (OAA). Interestingly, this catalytic activity is significantly enhanced when this compound is incorporated into cationic micelles of cetyltrimethylammonium bromide (CTABr), resulting in a 45-fold rate increase compared to the spontaneous reaction. []

Q7: Has this compound shown any antiviral activity?

A7: Recent research identified this compound as one of the active components isolated from the medicinal mushroom Grifola frondosa. While not directly antiviral itself, this compound was found alongside L-tryptophan, which exhibited anti-EV71 virus activity. [] L-tryptophan's antiviral activity involves reducing EV71-induced apoptosis, inhibiting viral replication, and potentially binding to the viral capsid protein VP1 to prevent cellular attachment.

Q8: What is known about the toxicity of this compound?

A8: While this Q&A focuses on the scientific aspects of this compound, it's important to acknowledge that toxicity information is crucial for any potential application. The provided research papers focus on material properties and do not delve deeply into toxicological data. It's recommended to consult relevant safety data sheets and conduct thorough toxicity studies before considering any applications of this compound, particularly those involving biological systems.

Q9: Have computational methods been used to study this compound and its derivatives?

A9: Yes, computational chemistry techniques, including density functional theory (DFT), have been employed to investigate the properties of this compound-based compounds. For example, DFT calculations were used to obtain the optimized structure and theoretical Raman spectra of N-(4-n-heptyloxybenzylidene)-4’-n-butylaniline (7O.4). []

Q10: How do structural modifications to this compound derivatives affect their liquid crystalline properties?

A10: Research on homologous series of N-(4-n-alkoxybenzylidene)-4'-n-butylanilines reveals that the length of the alkoxy chain significantly influences the type and temperature range of the liquid crystalline phases exhibited. Longer chains tend to favor the formation of smectic phases, while shorter chains promote nematic phase stability. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.